Desfluoro Sitagliptin

Description

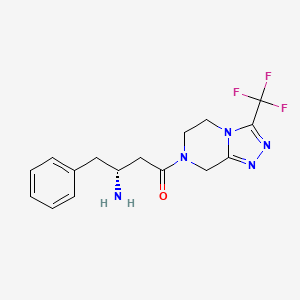

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18F3N5O |

|---|---|

Molecular Weight |

353.34 g/mol |

IUPAC Name |

(3R)-3-amino-4-phenyl-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |

InChI |

InChI=1S/C16H18F3N5O/c17-16(18,19)15-22-21-13-10-23(6-7-24(13)15)14(25)9-12(20)8-11-4-2-1-3-5-11/h1-5,12H,6-10,20H2/t12-/m1/s1 |

InChI Key |

DAMOAWJLJZDJFZ-GFCCVEGCSA-N |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC=CC=C3)N |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Strategies for Desfluoro Sitagliptin (B1680988) Synthesis in Research Contexts

The synthesis of Desfluoro Sitagliptin in a research setting is approached through several strategic methodologies, primarily focusing on selective defluorination of Sitagliptin precursors, optimization of synthetic routes for obtaining research-grade material, and its characterization as a synthetic intermediate or byproduct.

Methodologies for Selective Defluorination of Sitagliptin Precursors

Selective defluorination is a critical step in the synthesis of this compound. One of the main challenges is to control the reaction to minimize the formation of other desfluoro impurities. Research has shown that the use of additives like benzyl (B1604629) halide can help control the defluorination reaction. google.com Catalytic hydrodefluorination (HDF) presents a viable, though challenging, method. researchgate.net The strength of carbon-fluorine bonds makes this process difficult, often requiring a catalyst and a thermodynamic sink. researchgate.net Transition metal complexes and light-driven processes are among the systems reported for HDF. researchgate.net A significant hurdle in the hydrodefluorination of trifluoromethyl groups is the tendency towards complete defluorination rather than the selective removal of a single fluorine atom. researchgate.net

Another approach involves the asymmetric hydrogenation of a vinyl fluoride. Catalyst screening has identified Rh/Walphos complexes as effective for achieving high conversion and enantioselectivity for olefin reduction over defluorination. acs.org The addition of acids, such as using the HCl salt of the hydrogenation substrate, has been found to significantly improve conversion and chemoselectivity in this process. acs.org

Optimization of Synthetic Pathways for Research-Grade this compound

Optimizing the synthetic pathway for research-grade this compound involves maximizing yield and purity. A common starting material for Sitagliptin synthesis is 2,4,5-trifluorophenylacetic acid. google.com The general synthesis involves coupling a β-amino acid fragment with a heterocycle fragment. researchgate.netresearchgate.net The synthesis of the key dehydrositagliptin intermediate has been optimized to be prepared in three steps in one pot, with a direct isolation yield of 82% and over 99.6% purity. researchgate.net Highly enantioselective hydrogenation of this intermediate, using as little as 0.15 mol% of Rh(I)/(t)Bu JOSIPHOS, yields Sitagliptin, which can then be a precursor for this compound. researchgate.net This "green" synthesis approach significantly reduces waste compared to earlier methods. researchgate.net Multi-enzyme cascade systems using transaminase, esterase, aldehyde reductase, and formate (B1220265) dehydrogenase have also been developed as an environmentally friendly alternative to chemical processes for synthesizing Sitagliptin intermediates. frontiersin.org

Characterization of this compound as a Synthetic Intermediate or Byproduct

This compound is often encountered as a process-related impurity during the manufacture of Sitagliptin. researchgate.netresearchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify its presence. researchgate.netresearchgate.net The synthesis of this compound as a reference standard is crucial for its accurate identification and quantification in Sitagliptin samples. researchgate.netresearchgate.net Its presence can be confirmed by co-injection with the synthesized standard and matching the retention time. researchgate.netresearchgate.net The characterization data for this compound, including its chemical name 3-Amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro- google.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one, are vital for regulatory submissions and quality control. synzeal.com

Table 1: Analytical Characterization Data for this compound

| Property | Value | Reference |

| Chemical Name | 3-Amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro- google.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one | synzeal.com |

| Molecular Formula | C16H17F4N5O : HCl | synzeal.com |

| Molecular Weight | 371.3 : 36.5 | synzeal.com |

| CAS Number | 1345822-87-8 | sigmaaldrich.compharmaffiliates.com |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and DMF, slightly soluble in methanol, and very slightly soluble in ethanol, acetone, and acetonitrile (B52724). |

Development and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The development of this compound analogs is a key area of research for understanding structure-activity relationships (SAR) and discovering new DPP-4 inhibitors. mdpi.com SAR studies involve synthesizing a series of analogs with systematic modifications to the molecular structure and evaluating their biological activity. nih.gov For instance, the substitution of various groups at the N-1 position of the triazole moiety in Sitagliptin analogs has been shown to result in compounds with varying potencies. mdpi.com

The synthesis of these analogs often follows established routes for Sitagliptin, with modifications to introduce different substituents. mdpi.com For example, incorporating multiple fluorine atoms on the phenyl ring has led to low molecular weight analogs with high inhibitory potency against DPP-4. researchgate.net The synthesis and evaluation of such analogs help in identifying the key structural features required for potent and selective DPP-4 inhibition. mdpi.comnih.gov

Impurity Profiling and Control in Chemical Synthesis Research

Impurity profiling is a critical aspect of pharmaceutical development, and this compound is a notable impurity in the synthesis of Sitagliptin. researchgate.netresearchgate.netspringerprofessional.de Regulatory bodies require a thorough understanding and control of impurities in active pharmaceutical ingredients. The detection and characterization of impurities like this compound are typically performed using chromatographic methods such as HPLC and LC-MS. researchgate.netresearchgate.net

The control of this compound formation is a key consideration in the optimization of Sitagliptin synthesis. Strategies to minimize its formation include careful control of reaction conditions, such as temperature and pressure, during hydrogenation steps. google.com The use of specific catalysts and additives can also enhance the selectivity of the desired reaction and reduce the generation of byproducts like this compound. google.comacs.org For example, the use of benzyl halide has been found to minimize the formation of desfluoro impurities to levels below 0.15%. google.com

Table 2: Common Impurities in Sitagliptin Synthesis

| Impurity Name | Structure/Type | Significance | Reference |

| This compound | Process-related impurity | A key impurity that needs to be monitored and controlled. | researchgate.netresearchgate.netsynthinkchemicals.com |

| Phenyl ethyl amine impurity | Starting material related | Can arise from starting materials or side reactions. | springerprofessional.de |

| Triazole impurity | Process-related impurity | Can be formed during the synthesis of the triazole ring. | springerprofessional.de |

| Acid impurity | Degradation or process-related | Can result from hydrolysis or incomplete reaction. | springerprofessional.de |

| Alkene impurity | Process-related impurity | Can be an intermediate that is not fully converted. | springerprofessional.de |

| Cyclohexyl impurity | Process-related impurity | May arise from over-reduction of the phenyl ring. | springerprofessional.de |

| Enantiomer impurity | Process-related impurity | The undesired enantiomer of Sitagliptin. | springerprofessional.de |

Advanced Analytical Methodologies for Desfluoro Sitagliptin Research

Chromatographic Techniques for Research Sample Analysis

Chromatography, particularly high-performance liquid chromatography, is the cornerstone for the analysis of Sitagliptin (B1680988) and its related substances, including Desfluoro Sitagliptin. thepharmajournal.com These techniques are essential for separating the main compound from its impurities in complex matrices. ijhssm.org

High-Performance Liquid Chromatography (HPLC) is widely employed for the quantitative analysis and purity evaluation of Sitagliptin and its impurities. ijpsr.com Reversed-phase HPLC (RP-HPLC) methods are the most common, utilizing stationary phases like C18 and mobile phases typically composed of acetonitrile (B52724) and phosphate (B84403) buffers. ijpsjournal.comresearchgate.net The selection of the column, mobile phase composition, flow rate, and detector is optimized to achieve effective separation and sensitive detection. scielo.br

Several studies have focused on developing robust HPLC methods for Sitagliptin. rroij.comrroij.com For instance, a validated method might use a C18 column with a mobile phase of phosphate buffer and acetonitrile (60:40 v/v) at a flow rate of 1 mL/min, with UV detection at 254 nm. researchgate.net Another approach achieved separation using a mobile phase of 1% perchloric acid and acetonitrile in a gradient mode, with detection at 210nm, demonstrating linearity for impurities over a low concentration range. ijpsr.com The use of fluorescence detectors can also enhance sensitivity for quantification in biological matrices like human plasma. researchgate.netnih.gov

The development of these methods is often guided by Quality by Design (QbD) principles to ensure robustness. scielo.br Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is suitable for its intended purpose of routine quality control. researchgate.netresearchgate.net

Below is an interactive table summarizing typical parameters for HPLC analysis of Sitagliptin and its related substances.

Table 1: Example HPLC Method Parameters for Sitagliptin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Symmetry shield RP18 | C18 (250x4.6mm, 5µ) | PBr (Pentabromobenzyl) |

| Mobile Phase | 1% Perchloric acid and Acetonitrile (Gradient) | Phosphate buffer:Acetonitrile (60:40 v/v) | Acetonitrile:Water:TEA:AC (80:20:0.2:0.1 v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 254 nm | UV at 268 nm |

| Reference | ijpsr.com | researchgate.net | rroij.comrroij.com |

TEA: Triethylamine, AC: Acetic Acid

Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool in the analysis of this compound. thepharmajournal.com Its high sensitivity and specificity make it indispensable for the structural elucidation of unknown impurities and for trace-level quantification. usp.org

In research and development, when a new impurity is detected via HPLC, LC-MS is used to determine its molecular weight. ijpsr.comeuropa.eu This information is the first step in proposing a potential structure. Further fragmentation analysis using tandem mass spectrometry (MS/MS) provides data on the compound's substructures, which helps in confirming the identity of impurities like this compound. usp.org For example, LC-MS/MS was used to measure plasma drug levels in preclinical studies involving a sitagliptin analog. diabetesjournals.org Affinity purification combined with mass spectrometry (AP-MS) has also been utilized to identify proteins that interact with Sitagliptin, showcasing the technique's versatility in broader research applications. nih.gov

Spectroscopic and Spectrometric Characterization Methods for Research Identification

Alongside chromatography and mass spectrometry, various spectroscopic techniques are vital for the complete structural confirmation of this compound. These methods provide complementary information, leading to an unambiguous identification. The chemical structure of Sitagliptin and its related compounds is typically elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ijpsr.comeuropa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. ijpsr.comeuropa.eu For fluorinated compounds like Sitagliptin and its Desfluoro analog, ¹⁹F NMR is particularly powerful, offering a sensitive and selective method for both identification and quantification. rsc.org

Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify the functional groups present in the molecule, confirming aspects of its chemical structure. ijpsr.com

X-ray Powder Diffraction (XRPD): This technique is used to characterize the solid-state properties of the compound, such as polymorphism, which is a critical aspect of API characterization. europa.eugoogle.com

Role of this compound as a Reference Standard in Analytical Method Development and Validation

This compound plays a crucial role as a reference standard in the pharmaceutical industry. synthinkchemicals.comsynthinkchemicals.com Certified reference materials or pharmaceutical secondary standards are essential for a variety of analytical applications, including method development and validation. sigmaaldrich.comsigmaaldrich.com

During the development of an analytical method, such as an HPLC procedure for impurity profiling, a reference standard of this compound is used to determine its retention time and response factor relative to the main API. This allows for the specific identification and accurate quantification of the impurity in test samples of the Sitagliptin drug substance. axios-research.comsynzeal.com

In method validation, the reference standard is used to assess key performance characteristics:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of other components, including the API and other impurities.

Linearity: Confirming that the method's response is proportional to the concentration of the impurity over a specified range.

Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.

Limit of Detection (LOD) & Limit of Quantification (LOQ): Establishing the lowest concentration of the impurity that can be reliably detected and quantified. rroij.com

Suppliers of pharmaceutical reference standards provide well-characterized materials, often with a comprehensive certificate of analysis that includes data from techniques like NMR, MS, and HPLC to confirm identity and purity. synzeal.comchemicalbook.inpharmaffiliates.com This ensures that the standard is suitable for its intended use in quality control laboratories for routine testing and in regulatory submissions to health authorities like the FDA. synthinkchemicals.comsynthinkchemicals.com

Mechanistic Studies in Non Human Biological Systems

Elucidation of Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms

Desfluoro Sitagliptin (B1680988) is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). researchgate.net This enzyme is responsible for the degradation of incretin (B1656795) hormones, which are crucial for regulating glucose homeostasis. frontiersin.orgplos.org By inhibiting DPP-4, Desfluoro Sitagliptin increases the levels of active incretin hormones, leading to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) secretion. researchgate.netfrontiersin.org

Sitagliptin, a closely related compound, is a potent, orally active DPP-4 inhibitor with an IC₅₀ of 18 nM. researchgate.net The inhibitory action of compounds like this compound on DPP-4 prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). diabetesjournals.orgnih.gov This leads to an increase in the circulating levels of the intact, active forms of these incretin hormones. diabetesjournals.orgdiabetesjournals.org Studies in animal models have demonstrated that chronic inhibition of DPP-4 with this compound leads to improved glucose-lowering efficacy. diabetesjournals.org

The active site of DPP-4 consists of a catalytic triad (B1167595) (Ser630, Asn710, and His740) and hydrophobic S1 and S2 pockets. researchgate.net In silico molecular docking studies of sitagliptin reveal strong interactions with the DPP-4 active site. nih.govresearchgate.net These interactions include hydrophobic interactions with amino acid residues such as Tyr663 and Val712, as well as hydrogen bonds with residues like Glu203, Glu204, Tyr663, and Tyr667. nih.gov Additionally, π-stacking interactions with Phe355 and Tyr667 and halogen bonds with Arg123, Glu204, and Arg356 contribute to the stable binding of the inhibitor to the enzyme. nih.gov These molecular interactions underscore the mechanism by which sitagliptin and its analogs like this compound effectively inhibit DPP-4 activity.

Table 1: Key Molecular Interactions of Sitagliptin with the DPP-4 Active Site

| Interaction Type | Interacting Amino Acid Residues |

| Hydrophobic | Tyr663, Val712 |

| Hydrogen Bonds | Glu203, Glu204, Tyr663, Tyr667 |

| π-Stacking | Phe355, Tyr667 |

| Halogen Bonds | Arg123, Glu204, Arg356 |

Data derived from in silico molecular docking studies of sitagliptin. nih.gov

Cellular and Subcellular Mechanistic Investigations

The inhibition of DPP-4 by this compound initiates a cascade of cellular and subcellular events, primarily through the potentiation of incretin hormone signaling.

By inhibiting DPP-4, this compound effectively increases the bioavailability of active GLP-1 and GIP. plos.orgdiabetesjournals.org In animal models, treatment with this compound resulted in elevated levels of circulating intact GLP-1. diabetesjournals.org This enhancement of incretin hormone levels is a primary mechanism for the compound's glucoregulatory effects. diabetesjournals.orgoup.com Studies have shown that the beneficial effects of this compound on glycemic control and β-cell mass are likely mediated, at least in part, by the increased signaling of GLP-1 and GIP. diabetesjournals.org

The increased levels of GLP-1 due to DPP-4 inhibition activate the GLP-1 receptor, a G-protein coupled receptor, which in turn stimulates multiple downstream signaling pathways. nih.govfrontiersin.org In human cultured macrophages, this compound, in combination with GLP-1, significantly enhanced cytosolic levels of cyclic adenosine (B11128) monophosphate (cAMP). jacc.org This increase in cAMP leads to the activation of protein kinase A (PKA). jacc.org The activation of the cAMP/PKA pathway has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and c-jun N-terminal kinase (JNK). jacc.org Furthermore, the activation of this pathway can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, a key pathway in inflammatory processes. nih.govjacc.org

Table 2: Effect of this compound and GLP-1 on Intracellular Signaling in Human Macrophages

| Signaling Molecule | Effect |

| Cytosolic cAMP | Significantly enhanced |

| ERK 1/2 Phosphorylation | Inhibited |

| JNK Phosphorylation | Inhibited |

Findings are based on co-application of this compound and GLP-1. jacc.org

The signaling cascades activated by this compound ultimately lead to changes in gene and protein expression that mediate its physiological effects. In mice with diet-induced obesity, treatment with this compound increased the levels of peroxisome proliferator-activated receptor-alpha (PPAR-α), peroxisome proliferator-activated receptor-gamma coactivator-1 (PGC-1), and uncoupling proteins (UCPs) in brown adipose tissue. plos.org It also increased PPAR-α and UCP3 levels in skeletal muscle. plos.org The activation of PKA by the enhanced GLP-1 signaling can also lead to the activation of endothelial nitric oxide synthase (eNOS), which plays a role in vascular health. jacc.org In animal models of atherosclerosis, this compound treatment reduced the expression of proinflammatory factors in macrophages. jacc.org Regarding hepatic lipid metabolism, the transcription factors carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c) are key regulators. thieme-connect.denih.govnih.gov While direct studies on this compound's effect on these specific transcription factors are limited, sitagliptin has been shown to affect the expression of genes involved in lipid production in the liver. researchgate.net

Studies on Metabolic Pathways in Preclinical Models (non-human)

Desfluoro-sitagliptin, an analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, has been investigated in non-human preclinical models to elucidate its mechanisms of action on various metabolic pathways. nih.gov Research has particularly focused on its effects in the context of metabolic disturbances induced by high-fructose diets.

Influence on Hepatic Fructokinase and AMP-Deaminase Activities

In a study utilizing a murine model of fructose-induced prediabetes, the co-administration of desfluoro-sitagliptin was shown to prevent the increase in hepatic fructokinase and AMP-deaminase activities that is typically observed with a fructose-rich diet. nih.gov After 21 days, rats fed a fructose-rich diet exhibited significantly enhanced liver fructokinase and AMP-deaminase activities, which were counteracted by the concurrent administration of desfluoro-sitagliptin. nih.gov These findings suggest that desfluoro-sitagliptin may exert its protective effects by acting on the purine (B94841) degradation pathway, where these enzymes play a key role. nih.govresearchgate.net The study highlights the direct effect on these enzyme activities as a potential therapeutic target for mitigating fructose-induced liver dysfunction. nih.gov

Table 1: Effect of Desfluoro-Sitagliptin on Hepatic Enzyme Activities in Fructose-Fed Rats

| Treatment Group | Hepatic Fructokinase Activity | Hepatic AMP-Deaminase Activity |

|---|---|---|

| Control | Normal | Normal |

| Fructose-Rich Diet | Enhanced | Enhanced |

| Fructose-Rich Diet + Desfluoro-Sitagliptin | Prevented Enhancement | Prevented Enhancement |

Data derived from a 21-day study in a murine model of fructose-induced prediabetes. nih.gov

Regulation of Lipogenic Gene Expression

The same preclinical model of fructose-induced prediabetes also demonstrated a regulatory role for desfluoro-sitagliptin on the expression of genes involved in lipogenesis. nih.gov A fructose-rich diet led to an increase in the expression of carbohydrate-responsive element-binding protein (ChREBP), a key transcription factor in the lipogenic pathway. nih.gov This, in turn, upregulated the expression of several lipogenic genes, including glycerol-3-phosphate acyltransferase (GPAT), fatty acid synthase (FAS), and sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov

The co-administration of desfluoro-sitagliptin with the fructose-rich diet prevented the increased expression of ChREBP and the associated lipogenic genes. nih.gov This intervention also prevented the subsequent rise in hepatic triglyceride levels. nih.gov These results indicate that desfluoro-sitagliptin can attenuate the development of hepatic steatosis by inhibiting the expression of key genes that regulate de novo hepatic lipogenesis. wjgnet.com

Table 2: Regulation of Hepatic Lipogenic Gene Expression by Desfluoro-Sitagliptin in Fructose-Fed Rats

| Gene/Protein | Function | Effect of Fructose-Rich Diet | Effect of Fructose-Rich Diet + Desfluoro-Sitagliptin |

|---|---|---|---|

| ChREBP | Transcription Factor | Increased Expression | Prevented Increase |

| GPAT | Lipogenic Gene | Increased Expression | Prevented Increase |

| FAS | Lipogenic Gene | Increased Expression | Prevented Increase |

| SREBP-1c | Lipogenic Gene | Increased Expression | Prevented Increase |

Findings are based on a 21-day study in a rat model. nih.gov

Preclinical Pharmacological Investigations in Animal Models

In Vivo Models for Metabolic and Cardiovascular Research

Desfluoro-sitagliptin has been evaluated in rodent models that replicate the pathophysiology of type 2 diabetes and obesity. One key model is the high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ) in mice. This model induces both insulin (B600854) resistance and impaired insulin secretion, hallmarks of type 2 diabetes. diabetesjournals.orgnih.gov

In HFD/STZ-induced diabetic mice, chronic treatment with desfluoro-sitagliptin for 2-3 months led to significant, dose-dependent improvements in glycemic control. diabetesjournals.orgnih.gov This included corrections in postprandial and fasting hyperglycemia, as well as reductions in HbA1c levels. diabetesjournals.org Furthermore, the treatment addressed associated dyslipidemia, lowering plasma triglyceride and free fatty acid levels. diabetesjournals.orgtandfonline.com

Another study in mice with diet-induced obesity demonstrated that desfluoro-sitagliptin treatment dose-dependently decreased the weight of white adipose tissue and lowered serum glucose levels without affecting food intake. nih.govplos.orgresearchgate.net

Below is a summary of the effects of Desfluoro-Sitagliptin on key metabolic parameters in HFD/STZ mice after 11 weeks of treatment.

| Parameter | Vehicle-Treated Diabetic Mice | Desfluoro-Sitagliptin Treated Diabetic Mice | Observation |

|---|---|---|---|

| Postprandial Blood Glucose | Elevated | Significantly Corrected | Dose-dependent improvement in glucose homeostasis. diabetesjournals.org |

| Fasting Blood Glucose | Elevated | Significantly Corrected | Dose-dependent improvement in glucose homeostasis. diabetesjournals.org |

| HbA1c | Elevated | Significantly Corrected | Indicates long-term glycemic control. diabetesjournals.org |

| Plasma Triglycerides | Elevated | Reduced | Correction of dyslipidemia. diabetesjournals.org |

| Plasma Free Fatty Acids | Elevated | Reduced | Correction of dyslipidemia. diabetesjournals.org |

Preclinical studies have explored the impact of desfluoro-sitagliptin on the vascular system. In apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, desfluoro-sitagliptin significantly improved endothelial dysfunction. nih.gov This was demonstrated by enhanced endothelium-dependent vasorelaxation in response to acetylcholine. nih.govnih.gov

Furthermore, in a rat model of vascular injury, treatment with desfluoro-sitagliptin was shown to reduce neointimal formation. nih.gov In Otsuka Long-Evans Tokushima Fatty (OLETF) rats, an animal model for obese type 2 diabetes, desfluoro-sitagliptin administered for three weeks resulted in a significant and dose-dependent reduction in the intima-media ratio following carotid artery balloon injury. nih.gov This effect suggests a protective role against restenosis. nih.gov

A critical area of investigation has been the effect of desfluoro-sitagliptin on the health and function of pancreatic beta-cells. In the HFD/STZ mouse model of type 2 diabetes, chronic therapy with desfluoro-sitagliptin demonstrated significant beneficial effects on islet morphology and function. diabetesjournals.orgnih.govtandfonline.com

The treatment dose-dependently increased the number of insulin-positive beta-cells, leading to a normalization of beta-cell mass. diabetesjournals.orgnih.gov It also corrected the beta-cell to alpha-cell ratio, which is often disrupted in diabetes. diabetesjournals.org Functionally, islets isolated from desfluoro-sitagliptin-treated mice showed significantly improved glucose-stimulated insulin secretion (GSIS) and increased islet insulin content. diabetesjournals.orgnih.gov These findings suggest that DPP-4 inhibition with desfluoro-sitagliptin may have disease-modifying effects by preserving or enhancing beta-cell mass and function. diabetesjournals.orgtandfonline.com

The following table summarizes the impact of Desfluoro-Sitagliptin on pancreatic islet parameters in HFD/STZ mice.

| Islet Parameter | Vehicle-Treated Diabetic Mice | Desfluoro-Sitagliptin Treated Mice | Significance |

|---|---|---|---|

| Beta-Cell Mass | Reduced | Normalized | Increased number of insulin-positive beta-cells. diabetesjournals.org |

| Beta-cell to Alpha-cell Ratio | Altered | Normalized | Restoration of normal islet cell composition. diabetesjournals.org |

| Islet Insulin Content | Reduced | Significantly Increased | Enhanced insulin storage capacity. diabetesjournals.org |

| Glucose-Stimulated Insulin Secretion (GSIS) | Impaired | Significantly Improved | Improved functional response of beta-cells to glucose. diabetesjournals.org |

Desfluoro-sitagliptin has demonstrated direct cardiovascular protective effects in animal models beyond glycemic control. In ApoE-/- mice, the compound significantly reduced the formation of atherosclerotic lesions. nih.gov This anti-atherogenic effect was associated with the improvement of endothelial function, characterized by increased endothelial nitric oxide synthase (eNOS) phosphorylation. nih.gov

The protective mechanisms also appear to involve anti-inflammatory actions. Studies showed that desfluoro-sitagliptin, by augmenting glucagon-like peptide-1 (GLP-1) activity, suppressed the production of proinflammatory cytokines in macrophages. nih.gov In OLETF rats with vascular injury, the reduction in neointimal formation was correlated with a decrease in inflammatory markers like high-sensitivity C-reactive protein (hsCRP) and monocyte chemoattractant protein-1 (MCP-1), and an increase in the insulin-sensitizing hormone adiponectin. nih.gov

Investigations in mice with diet-induced obesity have revealed that desfluoro-sitagliptin can modulate body adiposity and energy expenditure. nih.govplos.orgresearchgate.net Treatment with desfluoro-sitagliptin led to a dose-dependent decrease in white adipose tissue weight. nih.govplos.org

This effect on adiposity is linked to the modulation of proteins involved in thermogenesis. Desfluoro-sitagliptin treatment increased the levels of uncoupling proteins (UCPs) in brown adipose tissue (BAT) and skeletal muscle. nih.govplos.org Specifically, it elevated levels of PPAR-α, PGC-1, and UCPs in BAT, and PPAR-α and UCP3 in skeletal muscle. nih.govplos.org These changes suggest an increase in energy expenditure. The effects on PGC-1 in BAT and PPAR-α in muscle were partially attenuated by a GLP-1 antagonist, indicating that the mechanism is at least partly dependent on the GLP-1 pathway. nih.govplos.org

Comparative Preclinical Pharmacology of Desfluoro Sitagliptin (B1680988) with Other DPP-4 Inhibitors in Animal Studies

While direct head-to-head comparative studies are limited, research provides insights into the efficacy of desfluoro-sitagliptin relative to other antidiabetic agents. In a study using HFD/STZ diabetic mice, the effects of desfluoro-sitagliptin were compared with the sulfonylurea glipizide. diabetesjournals.org

In a different study in high-fat-fed mice, the effects of continuous administration of desfluoro-sitagliptin were compared to intermittent injections of the GLP-1 receptor agonist exendin-4 (B13836491). diabetesjournals.org While exendin-4 was more effective at improving glucose tolerance after an intraperitoneal glucose challenge, continuous DPP-4 inhibition with desfluoro-sitagliptin resulted in more sustained glycemic control, as evidenced by a significant reduction in A1C that was not observed with exendin-4 treatment. diabetesjournals.org Desfluoro-sitagliptin was effective at improving glucose tolerance during an oral glucose tolerance test, suggesting its action is dependent on the potentiation of endogenous incretins released after nutrient ingestion. diabetesjournals.org

Methodological Considerations for Preclinical In Vivo Study Design and Data Interpretation

The design and interpretation of preclinical in vivo studies for Desfluoro Sitagliptin, an analog of Sitagliptin, are contingent upon rigorous methodological considerations to ensure the validity and translatability of the findings. mdpi.com The selection of appropriate animal models, relevant pharmacodynamic endpoints, and robust analytical techniques are paramount for characterizing its pharmacological profile.

Selection of Animal Models

Choosing a suitable animal model is a critical first step. The model should ideally replicate the key pathophysiological features of the human condition being targeted. For a dipeptidyl peptidase-4 (DPP-4) inhibitor like this compound, models of type 2 diabetes are highly relevant.

One such model employed in studies is the high-fat diet/streptozotocin (HFD/STZ) mouse. diabetesjournals.orgresearchgate.net This model is advantageous as it combines two critical aspects of type 2 diabetes: insulin resistance, induced by the high-fat diet, and compromised β-cell function, induced by a low dose of the β-cell toxin streptozotocin. diabetesjournals.orgeijppr.com This dual-defect model provides a robust platform to evaluate therapeutic agents that may impact both insulin sensitivity and pancreatic β-cell health. diabetesjournals.org

Another relevant model is the Otsuka Long-Evans Tokushima Fatty (OLETF) rat. nih.gov This is an established model of obese, long-term, and stable type 2 diabetes, which allows for the investigation of not only glycemic control but also diabetes-related complications, such as vascular damage. nih.gov The use of such models enables a broader understanding of the compound's potential effects beyond simple glucose lowering.

| Animal Model | Key Pathophysiological Features | Relevance for this compound Studies | Reference |

|---|---|---|---|

| High-Fat Diet/Streptozotocin (HFD/STZ) Mouse | Insulin resistance combined with impaired insulin secretion due to partial β-cell destruction. | Evaluates effects on hyperglycemia, dyslipidemia, and pancreatic β-cell mass and function. | diabetesjournals.orgresearchgate.net |

| Otsuka Long-Evans Tokushima Fatty (OLETF) Rat | Spontaneously develops obesity, hyperglycemia, and hyperinsulinemia, leading to type 2 diabetes. | Assesses impacts on glucose homeostasis and macrovascular complications like neointimal formation. | nih.gov |

Pharmacodynamic Endpoints and Data Interpretation

The endpoints measured in preclinical studies must be carefully selected to provide a comprehensive picture of the compound's activity. For this compound, these endpoints span glycemic control, pancreatic islet health, and vascular parameters.

Glycemic and Metabolic Control: Key indicators of efficacy include the measurement of postprandial and fasting blood glucose, as well as glycated hemoglobin (HbA1c), which provides a longer-term view of glycemic control. diabetesjournals.org In the HFD/STZ mouse model, chronic treatment with this compound resulted in a significant and dose-dependent correction of these parameters. diabetesjournals.org Additionally, assessing plasma triglycerides and free fatty acids is crucial, as DPP-4 inhibition can influence lipid metabolism. diabetesjournals.org

Pancreatic Islet Morphology and Function: Direct assessment of pancreatic β-cell mass and function is a critical component of data interpretation. Methodologically, this involves immunohistochemical analysis of pancreatic tissue to quantify the number of insulin-positive β-cells and determine the β-cell-to-α-cell ratio. diabetesjournals.org Functional evaluation can be performed ex vivo using isolated islets. In these assays, islets are challenged with varying glucose concentrations to measure glucose-stimulated insulin secretion (GSIS). diabetesjournals.org A significant improvement in GSIS from islets of treated animals, as was observed with this compound, provides strong evidence for enhanced β-cell function. diabetesjournals.org

Vascular Effects: In models like the OLETF rat, the effect of this compound on vascular health can be studied using a balloon injury model of the carotid artery. nih.gov The primary endpoint is the intima-media ratio (IMR), a measure of neointimal formation. nih.gov A dose-dependent reduction in the IMR suggests a protective effect against vascular restenosis. nih.gov Interpretation of these findings is often supported by measuring associated biomarkers, such as high-sensitivity C-reactive protein (hsCRP) to assess inflammation and adiponectin, an insulin-sensitizing hormone. nih.gov

Bioanalytical Considerations: Underpinning all in vivo research is the necessity for validated bioanalytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the concentration of this compound in biological matrices like plasma. researchgate.netijrpr.com While detailed pharmacokinetic data from these specific studies are not the focus, establishing a clear relationship between drug exposure and the observed pharmacodynamic effects is essential for proper data interpretation.

| Parameter Category | Specific Endpoint Measured | Methodological Approach | Interpretation of Findings | Reference |

|---|---|---|---|---|

| Glycemic & Metabolic Control | Postprandial & Fasting Blood Glucose | Serial blood sampling and glucose measurement. | Indicates short-term effects on glucose homeostasis. | diabetesjournals.orgnih.gov |

| Glycated Hemoglobin (HbA1c) | Analysis of whole blood at study termination. | Reflects long-term (weeks) glycemic control. | diabetesjournals.org | |

| Plasma Lipids (Triglycerides, FFAs) | Biochemical analysis of plasma samples. | Assesses impact on dyslipidemia associated with diabetes. | diabetesjournals.org | |

| Pancreatic Islet Health | β-cell Mass and Islet Morphology | Immunohistochemical staining of pancreatic sections for insulin. | Quantifies preservation or regeneration of insulin-producing cells. | diabetesjournals.org |

| Glucose-Stimulated Insulin Secretion (GSIS) | Ex vivo incubation of isolated islets with varying glucose concentrations. | Provides a direct measure of β-cell functional improvement. | diabetesjournals.org | |

| Islet Insulin Content | Insulin extraction and quantification from isolated islets. | Measures the capacity for insulin synthesis and storage. | diabetesjournals.org | |

| Vascular & Inflammatory Markers | Intima-Media Ratio (IMR) | Histological analysis of artery cross-sections post-balloon injury. | Evaluates effect on neointimal formation and vascular restenosis. | nih.gov |

| hsCRP, Adiponectin, GLP-1, Glucagon (B607659) | ELISA or other immunoassays on plasma samples. | Assesses changes in inflammation, insulin sensitivity, and incretin (B1656795) hormone levels. | nih.gov |

Structural Activity Relationship Sar and Computational Studies

Analysis of Structural Modifications and Their Impact on DPP-4 Inhibition and Selectivity

The inhibitory potency of Sitagliptin (B1680988) and its analogs is primarily dictated by their ability to form key interactions with the DPP-4 active site. The enzyme's active site is often described in terms of subsites (S1, S2, S2 extensive, etc.) that accommodate different parts of the inhibitor.

The Role of the Phenyl Group : The trifluorophenyl group of Sitagliptin binds in the S1 subsite of DPP-4, a pocket that is largely hydrophobic. The removal of the three fluorine atoms to create Desfluoro Sitagliptin directly impacts the interactions within this pocket. While the core phenyl ring still engages in favorable π-π stacking interactions with aromatic residues like Tyr662, the fluorine atoms in Sitagliptin contribute significantly to binding affinity through strong hydrophobic interactions. The loss of these fluorine atoms in this compound is expected to reduce the binding affinity, although the compound remains a potent inhibitor. plos.org

The β-Amino Group : The primary amine of the β-amino acid moiety is a critical component for DPP-4 inhibition. It forms a salt bridge with a pair of glutamate (B1630785) residues (Glu205 and Glu206) in the S2 subsite, effectively mimicking the N-terminus of the enzyme's natural peptide substrates. This interaction is fundamental to the inhibitory activity and is retained in this compound.

The Triazolopiperazine Moiety : This part of the molecule occupies the S2 extensive subsite. It forms multiple van der Waals and hydrophobic interactions with residues such as Phe357, Arg358, and Tyr666. researchgate.net These interactions help to properly orient the inhibitor within the active site.

Selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9 is a critical aspect of inhibitor design. The subtle differences in the shape and charge distribution of the active sites of these enzymes are exploited by inhibitors. While specific selectivity data for this compound is not extensively detailed, the high selectivity of Sitagliptin is attributed to the precise fit of its trifluorophenyl and triazolopiperazine groups into the DPP-4 active site, an architecture not perfectly mirrored in DPP-8 or DPP-9.

| Structural Moiety | Key Interaction(s) in Sitagliptin | Impact of Desfluoro Modification |

| Trifluorophenyl Group | Hydrophobic interactions (fluorine atoms); π-π stacking with Tyr662 | Loss of fluorine-specific hydrophobic interactions; retention of π-π stacking. Likely reduction in potency. |

| β-Amino Group | Forms a key salt bridge with Glu205 and Glu206 | No change. This critical interaction is preserved. |

| Triazolopiperazine Ring | Van der Waals and hydrophobic interactions with Phe357, Arg358, Tyr666 | No change. This moiety remains unaltered. |

In Silico Approaches for Ligand-Target Interactions with DPP-4

Computational chemistry provides powerful tools to visualize and quantify the interactions between inhibitors and their target enzymes, offering a rationale for observed SAR data.

Molecular docking studies have been instrumental in elucidating the binding mode of Sitagliptin and, by extension, this compound. These simulations place the inhibitor into a crystal structure of the DPP-4 active site and calculate the most favorable binding pose.

Docking studies on Sitagliptin consistently show the trifluorophenyl group occupying the S1 pocket, the protonated amine interacting with Glu205/Glu206 in the S2 pocket, and the triazole ring interacting with Tyr666. nih.gov Hydrophobic interactions are noted between the phenyl ring and residues Tyr662 and Val711. nih.gov For this compound, the same general binding mode is expected, but with a lower calculated binding energy due to the absence of the fluorine atoms.

Molecular dynamics (MD) simulations build upon docking by simulating the movement of the inhibitor-enzyme complex over time. These simulations demonstrate the stability of the key interactions, such as the salt bridge formed by the amino group, which remains stable throughout the simulation. nih.gov MD can also reveal the role of water molecules in mediating interactions and the flexibility of certain regions of the protein upon inhibitor binding.

Key DPP-4 Active Site Residues and Their Interactions:

| Residue | Subsite | Type of Interaction |

|---|---|---|

| Glu205, Glu206 | S2 | Salt bridge / Hydrogen bond with inhibitor's amine |

| Tyr662 | S1 | π-π stacking with inhibitor's phenyl ring |

| Phe357 | S2 extensive | Hydrophobic interaction with triazole moiety |

| Arg125 | S1 | Cation-π and hydrogen bonding |

| Ser630, Tyr631 | Catalytic Triad (B1167595) | Hydrogen bonding |

QSAR studies establish a mathematical correlation between the chemical features of a series of compounds and their biological activity. For DPP-4 inhibitors, QSAR models have been developed to predict the inhibitory concentration (IC50) based on various molecular descriptors. nih.gov

These models often highlight the importance of specific physicochemical properties for potent DPP-4 inhibition. nih.gov Key descriptors frequently identified include:

Hydrophobicity (logP): A balanced hydrophobicity is crucial for entering the active site and making favorable contacts.

Topological Polar Surface Area (TPSA): This relates to the molecule's ability to form hydrogen bonds.

Molecular Shape and Size: Descriptors related to molecular volume and branching are important for ensuring a good fit within the binding pocket.

Electronic Properties: The presence of electron-withdrawing groups, like the fluorine atoms in Sitagliptin, can influence binding affinity.

QSAR models built on Sitagliptin and its analogs confirm that modifications to the phenyl ring significantly impact activity, consistent with the observed potency of this compound. nih.gov These models can guide the design of new analogs by predicting which structural changes are likely to improve or diminish inhibitory activity.

Rational Design and Synthesis of Novel this compound Analogs for Enhanced Research Probes

The rational design of new molecules based on a known scaffold like this compound is a cornerstone of medicinal chemistry. The goal is to create novel analogs that can serve as research probes to further investigate enzyme function, map binding sites, or improve pharmacological properties.

One common strategy involves replacing parts of the molecule with different chemical groups to explore the SAR more deeply. For instance, based on the this compound scaffold, one could:

Modify the Phenyl Ring: Introduce other substituents (e.g., chloro, methyl, methoxy) at various positions to probe the electronic and steric requirements of the S1 pocket.

Replace the Triazole Ring: Synthesize analogs with different heterocyclic systems to optimize interactions in the S2 extensive subsite. mdpi.comnih.gov

Constrain the Molecule's Conformation: Introduce cyclic structures or rigid linkers to lock the molecule into its bioactive conformation, a strategy that led to the design of potent cyclohexylamine (B46788) analogs of Sitagliptin. nih.gov

The synthesis of these novel analogs often involves multi-step chemical sequences. For example, creating analogs with modified phenyl rings would start with a correspondingly substituted phenylbutanoic acid derivative, which would then be converted to a β-amino acid and finally coupled with the triazolopiperazine heterocycle. nih.gov The development of efficient synthetic routes is crucial for producing a library of compounds for biological evaluation. nih.gov These rationally designed probes can be invaluable tools for understanding the nuances of DPP-4 biology and for the development of next-generation inhibitors.

Role in Drug Discovery and Development Research Paradigms

Desfluoro Sitagliptin (B1680988) as a Research Probe or Lead Compound for Target Validation

Desfluoro sitagliptin, an analog and impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, has been utilized as a valuable research probe in preclinical studies to investigate and validate the therapeutic potential of DPP-4 inhibition. diabetesjournals.orgnih.gov Chemical probes are essential tools in drug discovery for exploring the function of biological targets and validating their role in disease. rjeid.com this compound's structural similarity to sitagliptin allows it to serve as a specific inhibitor of the DPP-4 enzyme, making it suitable for studying the downstream biological effects of this inhibition. diabetesjournals.orggoogle.com

In the context of drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. While sitagliptin itself is the final drug product, its analog, this compound, has been instrumental in preclinical research paradigms. For instance, studies have used this compound to explore the dose-dependent effects of DPP-4 inhibition on glycemic control and pancreatic β-cell function. diabetesjournals.orgnih.gov

Research in a mouse model of type 2 diabetes demonstrated that chronic administration of this compound led to significant, dose-dependent improvements in both postprandial and fasting hyperglycemia. diabetesjournals.orgnih.gov This validation of the target—DPP-4—was crucial in confirming that its inhibition could lead to desired therapeutic outcomes. These studies, which are foundational in the drug development process, help to establish a clear link between engaging the target (DPP-4 inhibition) and the physiological response (improved glucose control). nih.govnih.gov

The use of this compound in these research settings has provided critical data supporting the mechanism of action of DPP-4 inhibitors. diabetesjournals.orgdiabetesjournals.org Specifically, it helped to demonstrate that inhibiting DPP-4 preserves the function of incretin (B1656795) hormones, which in turn leads to improved insulin (B600854) secretion and blood glucose regulation. diabetesjournals.orgwikipedia.org

Table 1: Preclinical Research Findings with this compound

| Research Area | Model | Key Findings with this compound |

| Glycemic Control | High-Fat Diet/Streptozotocin-induced diabetic mice | Dose-dependent correction of postprandial and fasting hyperglycemia. diabetesjournals.orgnih.gov |

| Pancreatic β-cell Mass | High-Fat Diet/Streptozotocin-induced diabetic mice | Dose-dependent increase in insulin-positive β-cells, leading to normalization of β-cell mass. diabetesjournals.orgnih.gov |

| Pancreatic β-cell Function | Isolated islets from treated mice | Improved glucose-stimulated insulin secretion. diabetesjournals.orgnih.gov |

| Endothelial Function | Apolipoprotein E-deficient mice | Improved endothelial function and reduced atherosclerotic lesion formation. nih.gov |

| Adipose Tissue | Mice with diet-induced obesity | Reduced white adipose tissue weight. researchgate.net |

Research on Impurity Generation and Control in Pharmaceutical Manufacturing Processes for Related Compounds

This compound is recognized as a process-related impurity in the synthesis of sitagliptin. pharmaffiliates.com The study of such impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of the final drug product. nih.gov Regulatory bodies require comprehensive impurity profiling of active pharmaceutical ingredients (APIs). springerprofessional.deeuropa.eu

The manufacturing process of sitagliptin, like many complex organic syntheses, can generate various impurities. nih.gov These can arise from starting materials, intermediates, by-products, or degradation products. nih.gov this compound is specifically mentioned as an impurity of sitagliptin, and reference standards for it are used for quality control purposes. pharmaffiliates.comsynthinkchemicals.comsynzeal.comsigmaaldrich.com

Research in this area focuses on several key aspects:

Identification and Structural Elucidation: Characterizing the chemical structure of impurities like this compound is the first step. This is often accomplished using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). springerprofessional.deresearchgate.net

Synthesis of Impurities: To properly quantify and study the biological effects of an impurity, it is often necessary to synthesize it in a pure form. springerprofessional.deresearchgate.netgoogle.com This allows for the development of analytical methods and for toxicological assessments if required.

Understanding Formation Pathways: Research investigates the specific reaction conditions that lead to the formation of impurities. For example, certain impurities might form due to side reactions during the main synthesis, while others could be degradation products that form under specific storage conditions. nih.govgoogle.com

Developing Control Strategies: Once the formation pathways are understood, strategies can be developed to minimize the presence of impurities in the final API. This can involve modifying reaction conditions, purification methods, or the selection of starting materials. springerprofessional.deeuropa.eu The goal is to ensure that the level of any given impurity is below the threshold specified by regulatory guidelines. nih.gov

The presence of this compound as an impurity necessitates its monitoring and control during the manufacturing of sitagliptin to ensure the final product meets the required purity standards.

Table 2: Common Impurities in Sitagliptin Manufacturing

| Impurity Name | Type |

| This compound | Process-related impurity pharmaffiliates.com |

| (S)-Isomer of Sitagliptin | Enantiomeric impurity pharmaffiliates.comnih.gov |

| Alkene Impurity | Process-related and degradation impurity nih.gov |

| Acid Impurity | Hydrolysis/degradation product nih.gov |

| Cyclohexyl Impurity | Side-reaction product nih.govspringerprofessional.de |

Contribution to Understanding DPP-4 Biology and its Broader Physiological Roles Beyond Therapeutic Applications

The study of DPP-4 inhibitors, including research involving this compound, has significantly broadened the understanding of the physiological roles of the DPP-4 enzyme beyond its function in glucose metabolism. nih.govijpsjournal.commdpi.com DPP-4 is a multifunctional protein expressed on the surface of many cell types and also exists in a soluble, circulating form. mdpi.comnih.govmdpi.com It functions as a serine exopeptidase, cleaving dipeptides from the N-terminus of various peptides. mdpi.comnih.gov

While the primary therapeutic application of DPP-4 inhibitors is based on preventing the degradation of incretin hormones like GLP-1 and GIP, research has unveiled its involvement in a multitude of other physiological processes. ijpsjournal.commdpi.com

Immune System Regulation: DPP-4 (also known as CD26) is a marker of activated T-lymphocytes and plays a role in immune system activation and inflammation. nih.govijpsjournal.comnih.gov It can cleave cytokines and chemokines, thereby modulating immune responses. ijpsjournal.com Studies have shown that DPP-4 inhibitors possess anti-inflammatory properties. nih.gov

Cardiovascular Function: Evidence suggests that DPP-4 inhibitors have protective effects on the cardiovascular system. nih.gov Research using this compound in animal models has shown it can improve endothelial function and reduce the formation of atherosclerotic lesions. nih.gov This is partly attributed to the enhanced activity of GLP-1, which has beneficial effects on the vascular endothelium. Furthermore, DPP-4 can cleave stromal-cell–derived factor-1 (SDF-1), a chemokine involved in the mobilization and homing of endothelial progenitor cells, which are important for vascular repair. ahajournals.org

Adipose Tissue and Lipid Metabolism: DPP-4 is secreted by adipose tissue and is considered an adipokine. mdpi.com It can influence insulin signaling and promote a proinflammatory environment in fat tissue. mdpi.com Studies with this compound in mice with diet-induced obesity have shown that it can reduce white fat mass. researchgate.net Chronic treatment with a sitagliptin analog was also found to reduce plasma triglyceride and free fatty acid levels in diabetic mice. diabetesjournals.org

Neural Signaling: Research indicates that the effects of DPP-4 inhibitors on glucose control may involve neural pathways. Inhibition of intestinal DPP-4 can activate a gut-to-brain-to-pancreas neural axis, contributing to the regulation of insulin secretion. oup.com This suggests a role for DPP-4 in gut-brain signaling that is independent of systemic circulating incretin levels. oup.com

The investigation of DPP-4 and its inhibitors like this compound has revealed that DPP-4 is a complex protein with a wide range of substrates and functions, implicating it in immune regulation, cardiovascular health, and metabolic homeostasis beyond just glucose control. nih.govresearchgate.net

Q & A

Q. Q. How can researchers optimize in silico ADMET predictions for this compound derivatives?

- Methodological Answer :

- Use SwissADME for bioavailability radar analysis and ProtoQSAR for toxicity endpoints .

- Validate predictions with high-throughput screening (HTS) in HepG2/C3A cells for hepatotoxicity .

- Apply SHAP (SHapley Additive exPlanations) to interpret machine learning model outputs for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.